2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol
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Overview
Description
2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-d]pyrimidine precursor using phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Uniqueness
2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H10ClN3O |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)ethanol |
InChI |
InChI=1S/C9H10ClN3O/c1-6-4-7-8(10)11-5-12-9(7)13(6)2-3-14/h4-5,14H,2-3H2,1H3 |
InChI Key |
JPZFKIVXUGTNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CCO)N=CN=C2Cl |
Origin of Product |
United States |
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